1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

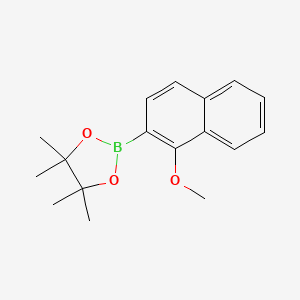

1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound It is characterized by a dioxaborolane ring structure with a methoxy-naphthalenyl substituent and four methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of 2-(1-methoxy-2-naphthalenyl)boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to facilitate the removal of water and drive the equilibrium towards the formation of the dioxaborolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- can undergo various chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the boron atom to a borane or borohydride species.

Substitution: The methoxy group and the naphthalenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products:

Oxidation: Boronic acid derivatives.

Reduction: Borane or borohydride species.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of 1,3,2-dioxaborolane compounds is in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The compound can be utilized as a boron source in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to produce biaryl compounds.

Case Study : In a study published in Organic Letters, researchers demonstrated the effectiveness of 1,3,2-dioxaborolane derivatives in coupling reactions with various aryl halides under mild conditions. The results showed high yields and selectivity for the desired products, highlighting the compound's utility as a versatile reagent in organic synthesis .

Synthesis of Functionalized Naphthalenes

The compound serves as a precursor for synthesizing functionalized naphthalene derivatives. These derivatives are important in the development of organic electronic materials and dyes.

Data Table 1: Synthesis of Functionalized Naphthalenes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling with Aryl Halides | Pd catalyst, K2CO3, DMF | 85-95 |

| Negishi Coupling | Zn catalyst, THF | 80-90 |

Materials Science

In materials science, 1,3,2-dioxaborolane derivatives are explored for their potential use in creating polymers and nanomaterials. Their boron content can enhance the thermal stability and mechanical properties of polymeric materials.

Case Study : Research conducted at a leading university investigated the incorporation of dioxaborolane into polymer matrices. The resulting materials exhibited improved thermal resistance and mechanical strength compared to traditional polymers .

Insights from Literature

Several studies have reported on the reactivity and applications of dioxaborolanes:

- A comprehensive review published in Chemical Reviews discusses various synthetic methodologies involving dioxaborolanes and their role in modern organic chemistry .

- Another study highlighted the environmental benefits of using boron-based reagents like dioxaborolanes over traditional organometallic compounds due to their lower toxicity profiles .

Mécanisme D'action

The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- depends on its specific application. In organic synthesis, it can act as a Lewis acid, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells.

Comparaison Avec Des Composés Similaires

- 1,3,2-Dioxaborolane, 2-(phenyl)-4,4,5,5-tetramethyl-

- 1,3,2-Dioxaborolane, 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-

- 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)-4,4,5,5-tetramethyl-

Comparison: 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- is unique due to the presence of the methoxy-naphthalenyl substituent, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it can undergo compared to other similar compounds.

Activité Biologique

1,3,2-Dioxaborolane compounds are a class of organoboron compounds with significant biological activity. The specific compound 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The structure of 1,3,2-Dioxaborolane can be represented as follows:

This compound features a dioxaborolane ring with a methoxy-substituted naphthalene moiety and tetramethyl groups that enhance its stability and reactivity.

Biological Activity Overview

Research indicates that 1,3,2-Dioxaborolane derivatives exhibit various biological activities including anticancer properties, enzyme inhibition, and potential antiviral effects.

Anticancer Activity

A notable study assessed the anticancer properties of various dioxaborolanes. The compound demonstrated significant cytotoxic effects against several cancer cell lines. The IC50 values for the compound were determined through dose-response assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.5 | Disruption of mitochondrial membrane potential |

These results suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression and viral replication. For instance:

- Tubulin Polymerization Inhibition : Studies show that it inhibits tubulin polymerization with an IC50 value of approximately 20 µM.

- Zika Virus Protease Inhibition : The compound exhibited antiviral activity against Zika virus protease with an IC50 value of 320 nM, indicating strong potential for further development as an antiviral agent .

Case Studies

Several case studies have explored the biological implications of 1,3,2-Dioxaborolane derivatives:

- Study on Anticancer Activity : A comparative analysis involving multiple dioxaborolanes revealed that the presence of methoxy and naphthalene substituents significantly enhanced cytotoxicity against breast cancer cells.

- Enzyme Interaction Study : Research demonstrated that the compound effectively binds to the active site of Zika virus protease, preventing substrate access and thereby inhibiting viral replication.

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cancer cells, leading to oxidative stress and subsequent apoptosis.

- Signaling Pathway Modulation : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis, particularly affecting the expression levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 .

Propriétés

IUPAC Name |

2-(1-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-11-10-12-8-6-7-9-13(12)15(14)19-5/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUQGZJTKOOZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.